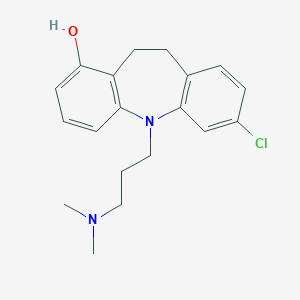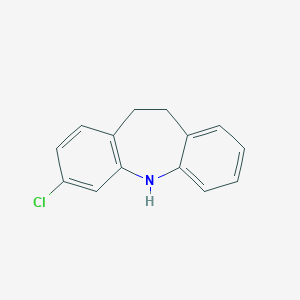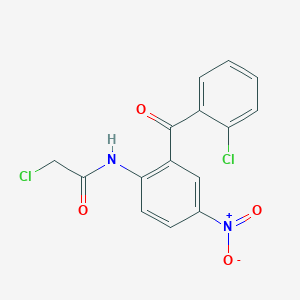
2,6-Dichlorodiphenylamine
概述
描述
2,6-二氯二苯胺是一种有机化合物,分子式为C12H9Cl2N。它是二苯胺的衍生物,在苯环的2和6位被两个氯原子取代。这种化合物以其在医药和化学研究等各个领域的应用而闻名。
准备方法
合成路线和反应条件: 2,6-二氯二苯胺的合成通常涉及用氯乙酰氯在甲苯溶剂中酰化苯胺。 反应在 25°C 至 60°C 的温度下进行,然后在 88-90°C 下加热数小时 。 另一种方法涉及在相转移催化剂(如十四烷基三甲基溴化铵)存在下使用 2,6-二氯苯酚和苯胺 。
工业生产方法: 工业生产方法通常涉及使用强碱(如氢氧化钠或氢氧化钾)来促进重排反应。 该工艺针对高收率和低环境影响进行了优化,反应条件经过精心控制以确保产品纯度 。
化学反应分析
反应类型: 2,6-二氯二苯胺会发生各种化学反应,包括:
取代反应: 在适当条件下,氯原子可以被其他官能团取代。
氧化和还原: 该化合物可以被氧化或还原,但这些转化需要特定的条件和试剂。
常见试剂和条件:
取代: 通常使用氢氧化钠或碳酸钾等试剂。
氧化: 可能使用高锰酸钾等强氧化剂。
还原: 可以使用氢化铝锂等还原剂。
主要产物: 从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,取代反应可以生成具有不同官能团的 2,6-二氯二苯胺的各种衍生物 。
4. 科研应用
2,6-二氯二苯胺在科研中有几种应用:
化学: 它被用作合成各种有机化合物的中间体。
生物学: 该化合物因其潜在的生物活性而被研究,包括抗白色念珠菌活性.
科学研究应用
2,6-Dichlorodiphenylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
2,6-二氯二苯胺的作用机制涉及它与特定分子靶标的相互作用。 作为双氯芬酸的类似物,它作为环氧合酶(COX)抑制剂,阻断酶的活性并减少炎症 。 该化合物的抗白色念珠菌活性归因于其破坏真菌细胞膜的能力,从而导致细胞死亡 。
类似化合物:
双氯芬酸: 一种众所周知的非甾体抗炎药,具有类似的 COX 抑制特性。
2,6-二氯苯胺: 另一种氯化的苯胺衍生物,具有不同的化学性质和应用。
独特性: 2,6-二氯二苯胺因其双氯取代而独一无二,这赋予了其独特的化学和生物学特性。 它既能作为抗炎剂,又能作为抗白色念珠菌化合物,这使其区别于其他类似化合物 。
相似化合物的比较
Diclofenac: A well-known nonsteroidal anti-inflammatory drug with similar COX inhibitory properties.
2,6-Dichloroaniline: Another chlorinated derivative of aniline with different chemical properties and applications.
Uniqueness: 2,6-Dichlorodiphenylamine is unique due to its dual chlorine substitution, which imparts distinct chemical and biological properties. Its ability to act as both an anti-inflammatory agent and an anti-Candida albicans compound sets it apart from other similar compounds .
属性
IUPAC Name |
2,6-dichloro-N-phenylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2N/c13-10-7-4-8-11(14)12(10)15-9-5-2-1-3-6-9/h1-8,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDUUZPLYVVQTKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=CC=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90165213 | |
| Record name | 2,6-Dichloro-N-phenylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90165213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15307-93-4 | |
| Record name | 2,6-Dichloro-N-phenylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15307-93-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dichloro-N-phenylaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015307934 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Dichloro-N-phenylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90165213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-dichloro-N-phenylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.756 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-DICHLORO-N-PHENYLANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D5D4MZM3NW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

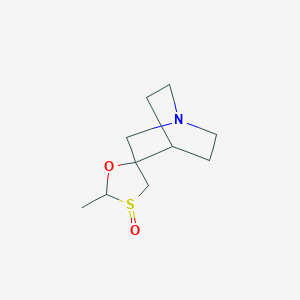
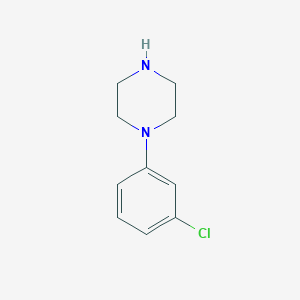
![N'-[3-(2-chlorophenothiazin-10-yl)propyl]-N,N,N'-trimethylpropane-1,3-diamine](/img/structure/B195713.png)
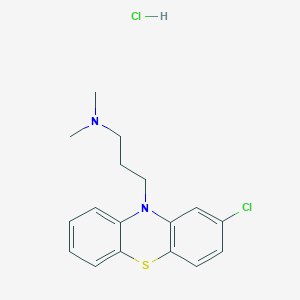

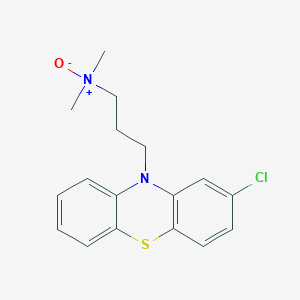
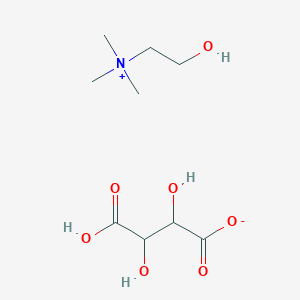
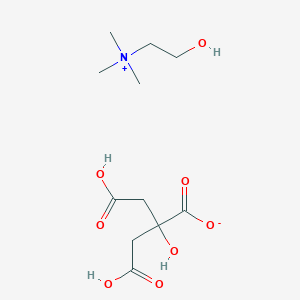
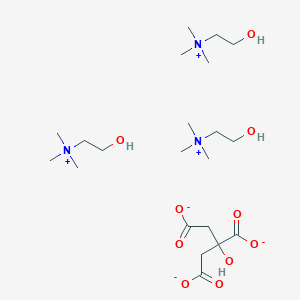
![3-(3-Chloro-5H-dibenzo[B,F]azepin-5-YL)-N,N-dimethylpropan-1-amine](/img/structure/B195738.png)
